Cas no 29210-77-3 (7-Octene-2,6-diol,2,6-dimethyl-)

7-Octene-2,6-diol,2,6-dimethyl- structure
29210-77-3 structure
Product Name:7-Octene-2,6-diol,2,6-dimethyl-
CAS No:29210-77-3
MF:C10H20O2
MW:172.264603614807
CID:240289
PubChem ID:120154
Update Time:2025-04-19

7-Octene-2,6-diol,2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 7-Octene-2,6-diol,2,6-dimethyl-
    • 3-hydroxydihydromyrcenol
    • 1-Octen-3,7-diol, 3,7-dimethyl
    • 2,6-Dimethyl-7-octen-2,6-diol
    • 2,6-Dimethyl-7-octene-2,6-diol
    • 2,6-Dimethyloct-7-en-2,6-diol
    • 2,6-dimethyloct-7-ene-2,6-diol
    • 3,7-Dimethyl-1-octen-3,7-diol
    • 3,7-dimethyl-1-octene-3,7-diol
    • 3,7-Dimethyl-3,7-dihydroxyoct-1-ene
    • 3,7-Dimethyloct-1-ene-3,7-diol
    • 6,7-Dihydro-7-hydroxylinalool
    • 7-Hydroxy-6,7-dihydrolinalool
    • linalool hydrate
    • EINECS 260-961-9
    • 7-Octene-2,6-diol, 2,6-dimethyl-
    • cis-linalool hydrate
    • DTXSID10880698
    • EINECS 249-511-2
    • NS00051373
    • CHEBI:179552
    • SCHEMBL4118679
    • UNII-F7S8KYN9GG
    • SRPFYGUVQUDURC-UHFFFAOYSA-N
    • 29210-77-3
    • (1)-2,6-Dimethyloct-7-ene-2,6-diol
    • F7S8KYN9GG
    • AKOS015841432
    • Inchi: 1S/C10H20O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5,11-12H,1,6-8H2,2-4H3
    • InChI Key: SRPFYGUVQUDURC-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CCCC(C=C)(C)O

Computed Properties

  • Exact Mass: 172.1464
  • Monoisotopic Mass: 172.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 0.937
  • Boiling Point: 283.9°C at 760 mmHg
  • Flash Point: 129.4°C
  • Refractive Index: 1.468
  • PSA: 40.46
  • LogP: 1.86460
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